

(S)-(-)-4-Hydroxy-2-pyrrolidinone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-4-Hydroxy-2-pyrrolidinone

Cat. No.: B119332

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CAS Number: 68108-18-9

This technical guide provides an in-depth overview of **(S)-(-)-4-Hydroxy-2-pyrrolidinone**, a significant chiral intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis methodologies, biological significance, and safety information.

Chemical and Physical Properties

(S)-(-)-4-Hydroxy-2-pyrrolidinone, also known by its IUPAC name (4S)-4-hydroxypyrrolidin-2-one, is a versatile chiral building block. Its stereochemical configuration is crucial for the biological activity of many pharmaceutical compounds, making it a valuable precursor in asymmetric synthesis.^[1]

Table 1: Physicochemical Properties of **(S)-(-)-4-Hydroxy-2-pyrrolidinone**

Property	Value	Reference(s)
CAS Number	68108-18-9	[2][3]
Molecular Formula	C ₄ H ₇ NO ₂	[2]
Molecular Weight	101.10 g/mol	[2]
IUPAC Name	(4S)-4-hydroxypyrrolidin-2-one	[2]
Synonyms	(S)-beta-Hydroxy-gamma-butyrolactam, (S)-4-Hydroxypyrrolidin-2-one	[2]
Appearance	White to off-white crystalline powder	[4]
Melting Point	156-159 °C	[4]
Optical Rotation	[α] ²³ _D -40° to -46° (c=1 in ethanol)	[4]
Solubility	Slightly soluble in water	[5]
XLogP3 (Computed)	-1.4	[2]
Topological Polar Surface Area	49.3 Å ²	[2]

Spectroscopic Data

The structural identity of **(S)-(-)-4-Hydroxy-2-pyrrolidinone** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for **(S)-(-)-4-Hydroxy-2-pyrrolidinone**

Technique	Data	Reference(s)
^1H NMR	Expected chemical shifts (ppm): ~4.4 (m, 1H, CH-OH), ~3.8-3.2 (m, 2H, CH ₂ -N), ~2.6 & ~2.2 (dd, 2H, CH ₂ -C=O). The N-H and O-H protons will appear as broad singlets.	[2]
^{13}C NMR	Expected chemical shifts (ppm): ~175 (C=O), ~68 (CH-OH), ~45 (CH ₂ -N), ~40 (CH ₂ -C=O).	[2]
Infrared (IR)	Conforms to structure, with characteristic peaks (cm ⁻¹) for: O-H stretch (~3300, broad), N-H stretch (~3200), C=O stretch (~1680).	[4]
Mass Spectrometry (MS)	Molecular Ion [M] ⁺ expected at m/z = 101. Other predicted adducts include [M+H] ⁺ at 102.05, [M+Na] ⁺ at 124.04, and [M-H] ⁻ at 100.04.	[2][6]

Synthesis and Manufacturing

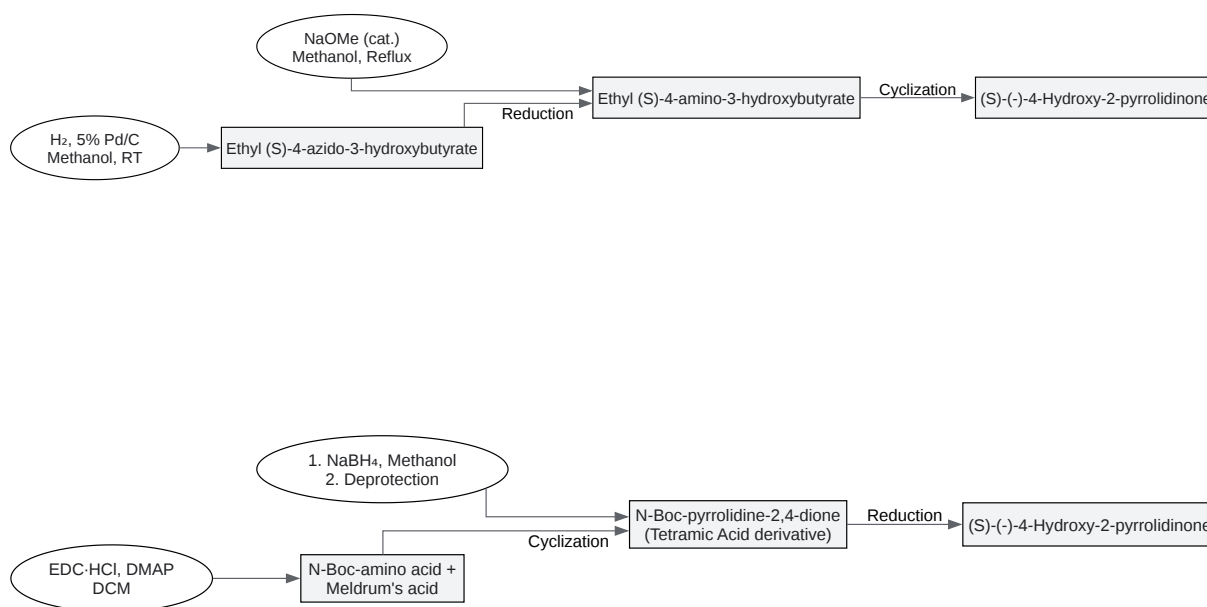
(S)-(-)-4-Hydroxy-2-pyrrolidinone is synthesized through various stereoselective routes. Two prominent methods are detailed below.

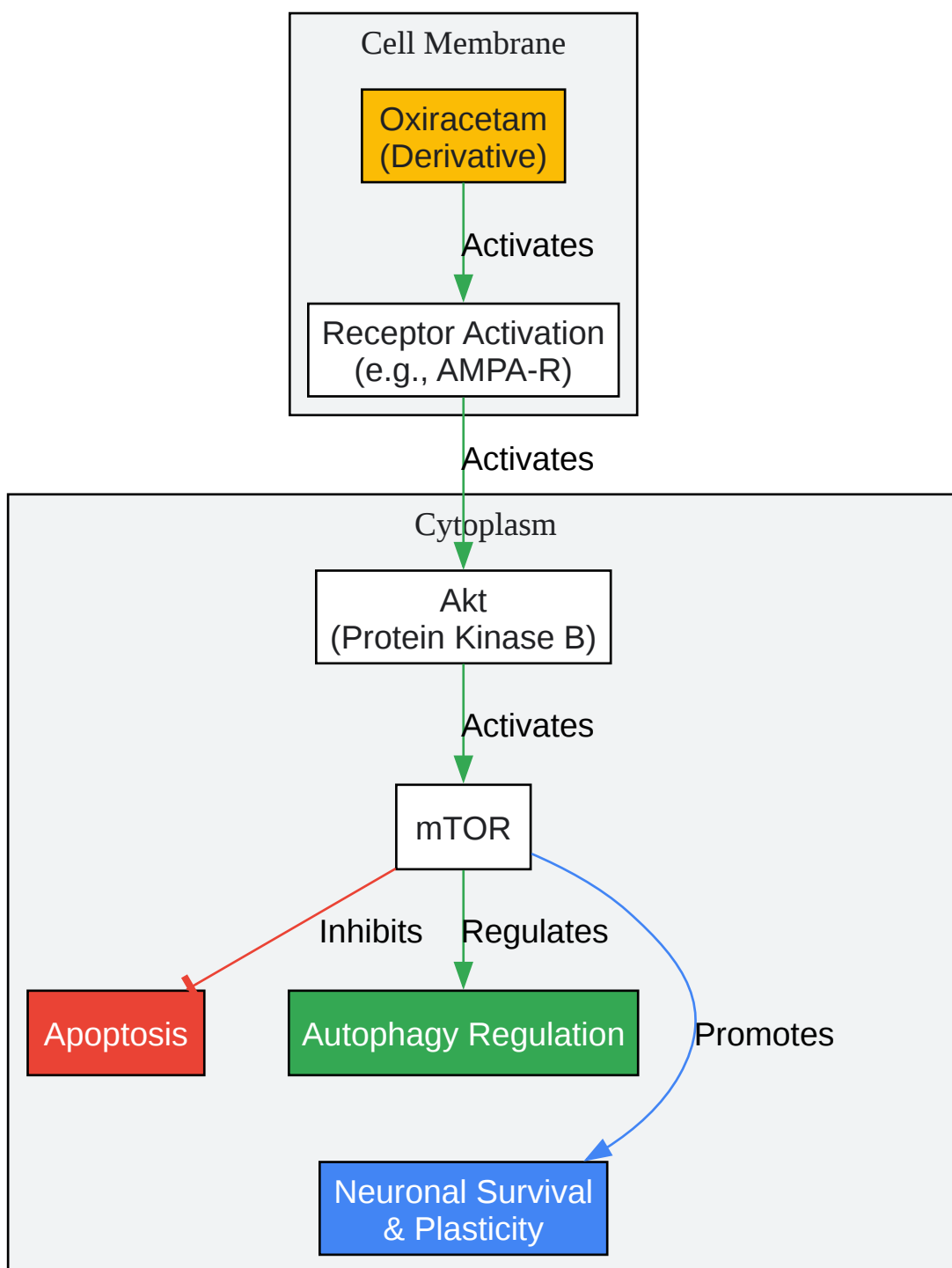
Synthesis from a 4-Azido-3-hydroxybutyric Acid Ester

This method involves the reduction of an azide group followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol:

- **Azide Reduction:** Ethyl (S)-4-azido-3-hydroxybutyrate is dissolved in methanol. A 5% palladium on carbon (Pd/C) catalyst is added to the solution.
- The mixture is stirred under a hydrogen gas atmosphere at room temperature for approximately 2 hours to reduce the azide to an amine, forming ethyl (S)-4-amino-3-hydroxybutyrate.
- **Cyclization:** After the reduction is complete, the catalyst is removed by filtration. A catalytic amount of a base, such as sodium methoxide in methanol, is added to the filtrate.
- The reaction mixture is then heated to reflux for a short period (e.g., 15 minutes) or stirred at room temperature for a few hours to facilitate the ring-closing reaction.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals of (S)-4-hydroxy-2-pyrrolidinone.





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